molecular formula C18H14F3N3O3S B2397597 N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide CAS No. 478063-17-1

N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide

Cat. No.: B2397597
CAS No.: 478063-17-1
M. Wt: 409.38
InChI Key: IIXZBMAXPOBOLC-UHFFFAOYSA-N
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Description

“N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide” is a complex organic compound . It is related to “2-(1H-Pyrrol-1-yl)benzoic acid”, which has a molecular formula of C11H9NO2 .


Molecular Structure Analysis

The molecular structure of “N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide” is complex. It is related to “2-(1H-Pyrrol-1-yl)benzoic acid”, which has a molecular weight of 187.2 . Another related compound, “N’-Benzoyl-2-(1H-pyrrol-1-yl)benzohydrazide”, has a molecular formula of C18H15N3O2 and an average mass of 305.331 Da .

Scientific Research Applications

Catalytic Activity

A study on Cu(ii) complexes of N-rich aroylhydrazone, which shares structural similarities with the queried compound, explored its magnetism and catalytic activity towards the microwave-assisted oxidation of xylenes. The research demonstrated significant catalytic performances, leading to the formation of valuable chemical products (Manas Sutradhar et al., 2019).

Antimicrobial Evaluation

Another study involved the synthesis, characterization, and antimicrobial evaluation of novel benzoyl-N-substituted amino and benzoyl-N-sulfonylamino derivatives. These compounds were tested for their antibacterial and antifungal activity, showing potential as antimicrobial agents (G. Elgemeie et al., 2017).

Organic Synthesis Methodologies

Research on ionic liquids highlighted the simple and highly regioselective N-substitution of pyrrole, suggesting a novel approach for synthesizing N-substituted pyrroles with excellent yields. This methodological advancement in organic synthesis underscores the versatility of pyrrole derivatives (Zhanggao Le et al., 2004).

Sensor Development

A novel sensor based on N′-[1-(pyridin-2-yl)ethylidene]benzenesulfonohydrazide fabricated on a silver electrode was developed for the detection of Hg2+ ions. This research demonstrates the potential of similar compounds in environmental remediation and the development of sensitive and selective sensors for toxic pollutants (M. Arshad et al., 2015).

Properties

IUPAC Name

2-pyrrol-1-yl-N'-[4-(trifluoromethyl)phenyl]sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)13-7-9-14(10-8-13)28(26,27)23-22-17(25)15-5-1-2-6-16(15)24-11-3-4-12-24/h1-12,23H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZBMAXPOBOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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